molecular formula C34H36N4 B3106384 1,3,5,7-Tetrakis(4-aminophenyl)adamantane CAS No. 158562-40-4

1,3,5,7-Tetrakis(4-aminophenyl)adamantane

Cat. No. B3106384
Key on ui cas rn: 158562-40-4
M. Wt: 500.7 g/mol
InChI Key: DVSXMGWZXIYBEJ-UHFFFAOYSA-N
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Patent
US05347063

Procedure details

To 1,3,5,7-tetra(p-nitrophenyl)adamantane (0.62 g, 1 mmol) was added 75 mL of ethyl alcohol followed by 15 mL of concentrated hydrochloric acid. Stannous chloride (SnCl2 --2H2O, 4.1 g, 15 mmol), was added to the mixture. After refluxing for 48 hours, the solvent was evaporated and 15 mL of water was added. The aqueous solution was made basic by adding 3M NaOH and was extracted four times with 50 mL of THF. The solvent was evaporated and crude 1,3,5,7-tetra(4-aminophenyl)adamantane was collected (0.5 g, mmol, >90%). 1H NMR (DMSO-d6, 360 MHz): of 1,3,5,7-tetra(4-aminophenyl)adamantane δ1.82 (s 12H), 4.79 (s 8H), 6.50, 6.52, 7.11, 7.13 (AA'BB', 16H). 13C NMR 37.77 (CH2), 47.64 (C--Ph--NH2), 113.65, 125.18, 137.60, 146.12 (Ph--NH2).
Name
1,3,5,7-tetra(p-nitrophenyl)adamantane
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:28][C:14]4([C:29]5[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=5)[CH2:15][C:16]([C:19]5[CH:24]=[CH:23][C:22]([N+:25]([O-])=O)=[CH:21][CH:20]=5)([CH2:18][C:12]([C:38]5[CH:43]=[CH:42][C:41]([N+:44]([O-])=O)=[CH:40][CH:39]=5)([CH2:13]4)[CH2:11]2)[CH2:17]3)=[CH:6][CH:5]=1)([O-])=O.Cl.Cl[Sn]Cl>C(O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:11][C:12]4([C:38]5[CH:43]=[CH:42][C:41]([NH2:44])=[CH:40][CH:39]=5)[CH2:18][C:16]([C:19]5[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][CH:20]=5)([CH2:15][C:14]([C:29]5[CH:34]=[CH:33][C:32]([NH2:35])=[CH:31][CH:30]=5)([CH2:13]4)[CH2:28]2)[CH2:17]3)=[CH:6][CH:5]=1

Inputs

Step One
Name
1,3,5,7-tetra(p-nitrophenyl)adamantane
Quantity
0.62 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C12CC3(CC(CC(C1)(C3)C3=CC=C(C=C3)[N+](=O)[O-])(C2)C2=CC=C(C=C2)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Three
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
15 mL of water was added
ADDITION
Type
ADDITION
Details
by adding 3M NaOH
EXTRACTION
Type
EXTRACTION
Details
was extracted four times with 50 mL of THF
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
crude 1,3,5,7-tetra(4-aminophenyl)adamantane was collected (0.5 g, mmol, >90%)

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C12CC3(CC(CC(C1)(C3)C3=CC=C(C=C3)N)(C2)C2=CC=C(C=C2)N)C2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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